3,4-Dibromo-1-benzofuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dibromo-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2O/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFSMHNUASISOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Advanced Synthetic Applications of 3,4 Dibromo 1 Benzofuran
Cross-Coupling Chemistry of Dibrominated Benzofurans
The palladium-catalyzed cross-coupling reactions of dibromobenzofurans are a cornerstone for the synthesis of multi-substituted benzofuran (B130515) scaffolds, which are prevalent in biologically active molecules and functional materials. rsc.orgacs.orgbeilstein-journals.org However, the vast majority of this research has focused on the 2,3-dibromobenzofuran (B3192647) isomer.
Palladium-Catalyzed Cross-Coupling Reactions with 2,3-Dibromobenzofuran
Extensive research has been dedicated to the palladium-catalyzed cross-coupling reactions of 2,3-dibromobenzofuran, including the Suzuki-Miyaura, Sonogashira, Negishi, and Kumada reactions. beilstein-journals.orgnih.govsigmaaldrich.combeilstein-journals.orgbeilstein-journals.org These studies have established that the bromine at the C2 position is generally more reactive towards oxidative addition to the palladium(0) catalyst than the bromine at the C3 position. beilstein-journals.orgbeilstein-journals.org This preferential reactivity allows for selective mono-functionalization at the C2 position. For instance, the Suzuki-Miyaura coupling of 2,3-dibromobenzofuran with arylboronic acids can be controlled to yield 2-aryl-3-bromobenzofurans in high yields. beilstein-journals.orgbeilstein-journals.org Similarly, Sonogashira coupling with terminal alkynes can be selectively performed at the C2 position. nih.govsigmaaldrich.com
Regiochemical Control in Cross-Coupling of Di- and Polybromobenzofuran Substrates
The regiochemical outcome of cross-coupling reactions with di- and polybrominated benzofurans is a critical aspect of their synthetic utility. In the case of 2,3-dibromobenzofuran, the higher electrophilicity of the C2 position dictates the initial site of reaction under many palladium-catalyzed conditions. beilstein-journals.orgbeilstein-journals.org This regioselectivity allows for a stepwise functionalization, where the C2 position is first modified, followed by a subsequent reaction at the C3 position, enabling the synthesis of unsymmetrically substituted 2,3-diarylbenzofurans. beilstein-journals.orgbeilstein-journals.org Studies on other polybrominated benzofurans, such as 2,3,5-tribromobenzofuran, have also demonstrated the potential for selective, sequential couplings. beilstein-journals.org
One-Pot and Sequential Arylation Strategies for Multifunctionalized Benzofurans
Building on the principles of regioselective cross-coupling, one-pot and sequential arylation strategies have been developed for the efficient synthesis of multifunctionalized benzofurans from dibromo- and polybromo-precursors. beilstein-journals.orgbeilstein-journals.org These methods often involve the careful selection of catalysts, ligands, and reaction conditions to control the sequential reactivity of the different bromine centers. For example, a one-pot, three-component reaction involving a phenol (B47542), a gem-dibromoalkene, and a palladium catalyst can lead to the formation of 2-arylbenzofurans. rsc.org While these strategies have been successfully applied to isomers like 2,3-dibromobenzofuran, their application to 3,4-Dibromo-1-benzofuran has not been documented in the surveyed literature.
Other Reaction Pathways Involving Bromine Centers
Beyond cross-coupling reactions, the bromine atoms on the benzofuran core can participate in other transformations, such as nucleophilic aromatic substitution and dehalogenation.
Nucleophilic Aromatic Substitution on Dibromobenzofuran (B14161937) Cores
Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for the functionalization of brominated benzofurans. researchgate.net In general, SNAr reactions on aromatic rings require activation by electron-withdrawing groups and proceed via an addition-elimination mechanism. libretexts.orgmasterorganicchemistry.com While the principles of SNAr are well-established, specific studies detailing the nucleophilic aromatic substitution on this compound are absent from the available literature. The reactivity in such reactions would be influenced by the electronic properties of the benzofuran ring system and the positions of the bromine atoms.
Reductive Transformations and Dehalogenation Studies of Bromobenzofurans
Reductive dehalogenation of bromobenzofurans can be a significant side reaction or a desired transformation in synthetic sequences. acs.orgnih.gov For instance, an unusual reductive debromination has been observed during the Suzuki-Miyaura cross-coupling of a 3-bromobenzofuran derivative, which could be suppressed by N-alkylation. acs.org This highlights the potential for unintended dehalogenation under certain cross-coupling conditions. Conversely, controlled dehalogenation can be a useful synthetic tool. nih.govresearchgate.net However, specific studies on the reductive transformations and controlled dehalogenation of this compound are not described in the reviewed scientific reports.
Computational and Spectroscopic Methodologies in Benzofuran Research
Theoretical Chemistry Approaches to Benzofuran (B130515) Reactivity and Stability
Computational chemistry offers powerful tools for investigating the intricacies of molecular systems. For benzofuran derivatives, theoretical approaches are instrumental in understanding their stability, reactivity, and the mechanisms of reactions they undergo.
Density Functional Theory (DFT) has become a standard method for investigating the properties of benzofuran derivatives. compoundchem.comstackexchange.com This computational approach allows for the accurate calculation of molecular geometries, electronic structures, and reaction energetics. stackexchange.comlibretexts.org DFT studies on substituted benzofurans typically involve optimizing the ground-state geometry to determine the most stable conformation, including key parameters like bond lengths and angles. libretexts.org
These calculations are essential for understanding how substituents, such as the bromine atoms in 3,4-Dibromo-1-benzofuran, influence the electronic distribution across the molecule. The molecular electrostatic potential (MESP) map, for instance, can be generated using DFT to identify electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other reagents. chemistrysteps.com Furthermore, DFT is employed to model reaction pathways, calculate activation energies, and elucidate the mechanisms of complex chemical transformations, such as electrophilic substitution or metal-catalyzed coupling reactions. compoundchem.com
Frontier Molecular Orbital (FMO) theory is a key conceptual tool used in conjunction with DFT to analyze the reactivity of molecules like this compound. The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals are critical in determining the nature of chemical reactions.
For benzofuran systems, the HOMO-LUMO energy gap is a significant reactivity descriptor; a smaller gap generally implies higher reactivity. libretexts.org DFT calculations provide precise values for these orbital energies. Analysis of the HOMO and LUMO shapes reveals the most probable sites for electrophilic and nucleophilic attack. For instance, the regions of the molecule where the HOMO is localized are likely to act as electron donors (nucleophilic sites), while regions with high LUMO density are potential electron acceptors (electrophilic sites). This information is invaluable for predicting the regioselectivity of reactions involving the benzofuran ring.
Advanced Spectroscopic Characterization in Elucidating Benzofuran Structure and Reactivity
Spectroscopic techniques are indispensable for the structural verification and analysis of synthesized benzofuran derivatives. Each method provides unique information that, when combined, allows for a comprehensive characterization of the molecule.
¹H NMR: The proton NMR spectrum would be expected to show four distinct signals in the aromatic region for the four protons on the benzene (B151609) ring. The chemical shifts are influenced by the anisotropic effect of the aromatic system and the electronegativity of the bromine and oxygen atoms. Protons closer to the bromine atoms would likely experience a downfield shift. chemistrysteps.comlibretexts.org
¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. For this compound, ten distinct signals would be expected. The carbons directly bonded to the bromine atoms (C3 and C4) would have their chemical shifts significantly influenced by the 'heavy atom effect', which, for bromine, can cause an upfield shift contrary to simple electronegativity predictions. stackexchange.comoregonstate.edu The other carbons in the aromatic system and the furan (B31954) ring would appear in their characteristic regions. compoundchem.comlibretexts.org
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-2 | ~ 7.6 - 7.8 | Singlet (s) |
| H-5 | ~ 7.4 - 7.6 | Doublet (d) |
| H-6 | ~ 7.2 - 7.4 | Triplet (t) |
| H-7 | ~ 7.5 - 7.7 | Doublet (d) |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~ 145 - 150 |
| C-3 | ~ 110 - 115 |
| C-3a | ~ 125 - 130 |
| C-4 | ~ 115 - 120 |
| C-5 | ~ 128 - 132 |
| C-6 | ~ 123 - 127 |
| C-7 | ~ 120 - 124 |
| C-7a | ~ 154 - 158 |
Key expected absorptions include:
Aromatic C-H stretching: Aromatic C-H bonds typically show stretching vibrations at wavenumbers just above 3000 cm⁻¹. vscht.cz
Aromatic C=C stretching: The carbon-carbon double bonds within the benzene and furan rings would give rise to several sharp, medium-intensity peaks in the 1600-1450 cm⁻¹ region. vscht.cz
C-O-C stretching: The ether linkage within the furan ring would produce a strong absorption in the 1250-1050 cm⁻¹ range.
C-Br stretching: The carbon-bromine bonds are expected to show strong absorptions in the low-frequency region of the spectrum, typically between 690 and 515 cm⁻¹. libretexts.org
Expected IR Absorptions for this compound
| Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| Aromatic C-O-C Stretch | 1250 - 1050 | Strong |
| C-Br Stretch | 690 - 550 | Strong |
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, the most distinctive feature of its mass spectrum would be the isotopic pattern of the molecular ion peak.
Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. A molecule containing two bromine atoms will therefore exhibit a characteristic triplet of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1. youtube.comdocbrown.infodocbrown.info This pattern is a definitive indicator of a dibrominated compound.
Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom (Br•) or the loss of a stable neutral molecule like carbon monoxide (CO) from the furan ring.
Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Identity | Notes |
|---|---|---|
| 274 / 276 / 278 | [C₈H₄Br₂O]⁺ | Molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) with ~1:2:1 ratio |
| 195 / 197 | [C₈H₄BrO]⁺ | Loss of one Br atom; ~1:1 ratio |
| 167 / 169 | [C₇H₄Br]⁺ | Loss of Br and CO; ~1:1 ratio |
| 116 | [C₈H₄O]⁺ | Loss of two Br atoms |
Strategic Role of 3,4 Dibromo 1 Benzofuran As an Organic Synthesis Building Block
Precursor in the Construction of Diverse Benzofuran (B130515) Architectures
The presence of two bromine atoms on the benzofuran core in 3,4-Dibromo-1-benzofuran offers a valuable platform for the construction of diverse and polysubstituted benzofuran architectures. The differential reactivity of the bromine atoms at the C3 and C4 positions can potentially be exploited to achieve regioselective functionalization, a cornerstone of modern synthetic strategy.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of dihalogenated heterocycles, the site-selectivity of these reactions is governed by a combination of electronic and steric factors, as well as the specific reaction conditions (catalyst, ligand, base, and solvent). smolecule.comrsc.orgnih.gov
For instance, in related dihalothiophenes, regioselective Suzuki-Miyaura couplings have been achieved, demonstrating that the electronic environment of each halogenated position dictates the outcome of the reaction. smolecule.com It is reasonable to extrapolate that the C3-Br bond in this compound would exhibit different reactivity compared to the C4-Br bond. The C3 position is part of the furan (B31954) ring and is influenced by the lone pairs of the oxygen atom, while the C4 position is on the benzene (B151609) ring. This electronic disparity could be harnessed for sequential, site-selective cross-coupling reactions, allowing for the stepwise introduction of different substituents.
The general strategy for the sequential functionalization of a dihalobenzofuran is depicted in the following table:
| Step | Reaction Type | Position Functionalized | Potential Product |
| 1 | Regioselective Cross-Coupling (e.g., Suzuki-Miyaura) | C3 or C4 | 3-Aryl-4-bromo-1-benzofuran or 4-Aryl-3-bromo-1-benzofuran |
| 2 | Second Cross-Coupling Reaction | Remaining Brominated Position | 3,4-Disubstituted-1-benzofuran |
This stepwise approach would grant access to a wide range of 3,4-disubstituted benzofurans, which are challenging to synthesize through other methods. The resulting polysubstituted benzofurans are valuable scaffolds in medicinal chemistry and materials science. nih.gov
Contribution to Structure-Reactivity Relationship Investigations in Halogenated Heterocyclic Systems
The study of this compound can provide significant insights into the structure-reactivity relationships of halogenated heterocyclic systems. The relative reactivity of the C-Br bonds at different positions on the benzofuran nucleus is a subject of fundamental interest in physical organic chemistry.
The rate of oxidative addition of a palladium(0) catalyst to a C-X bond is a critical step in many cross-coupling reactions and is influenced by the bond dissociation energy and the electronic properties of the carbon atom. smolecule.com By systematically studying the reactions of this compound under various catalytic conditions, one could elucidate the intrinsic reactivity of the C3-Br versus the C4-Br bond.
Kinetic studies on the bromination of substituted benzofurans have shown that the electronic nature of substituents on the benzene ring influences the reaction rates, with electron-donating groups accelerating the reaction and electron-withdrawing groups retarding it. researchgate.net A comparative study of the cross-coupling reactions of this compound with those of other dibromobenzofuran (B14161937) isomers (e.g., 2,3-dibromo, 5,7-dibromo) would provide a comprehensive understanding of how the position of the bromine atoms affects their lability and reactivity.
Such fundamental studies are crucial for predicting the outcome of reactions involving complex halogenated heterocycles and for the rational design of synthetic routes towards target molecules.
| Property | C3-Br Bond | C4-Br Bond | Influencing Factors |
| Electronic Environment | Part of the electron-rich furan ring | Part of the benzene ring | Proximity to the heteroatom, aromatic system |
| Predicted Reactivity | Potentially more reactive in certain cross-coupling reactions due to the electronic nature of the furan ring. | Reactivity influenced by standard aromatic substitution patterns. | Catalyst and ligand choice can often overcome intrinsic reactivity differences. |
Enabling Scaffold for Complex Molecule Synthesis
Dihalogenated heterocycles like this compound are valuable scaffolds for the synthesis of complex molecules, including natural products and their analogues. researchgate.netnih.gov The ability to perform sequential and regioselective functionalization allows for a divergent synthetic approach, where a single starting material can be converted into a library of diverse compounds.
While specific examples of the total synthesis of natural products starting from this compound are not prominent in the surveyed literature, the strategic importance of such a building block is evident. Many complex natural products contain a polysubstituted benzofuran core. nih.gov A synthetic strategy that commences with this compound could streamline the synthesis of such molecules by providing a pre-functionalized core that can be elaborated upon.
The synthesis of eupomatenoids, a class of natural products, has been achieved starting from 2,3,5-tribromobenzofuran, showcasing the power of using polyhalogenated benzofurans in the synthesis of complex targets. rsc.org A similar approach could be envisioned for this compound to access other families of natural products.
The potential of this compound as a scaffold is summarized below:
| Application Area | Synthetic Strategy | Potential Outcome |
| Medicinal Chemistry | Divergent synthesis via sequential cross-coupling | Libraries of novel benzofuran derivatives for biological screening. nih.gov |
| Natural Product Synthesis | Convergent synthesis by coupling complex fragments to the benzofuran core | Efficient synthesis of complex natural products containing a 3,4-disubstituted benzofuran motif. rsc.org |
| Materials Science | Synthesis of conjugated oligomers and polymers | Novel organic materials with tailored electronic and photophysical properties. |
Future Research Directions and Emerging Trends in Dibromobenzofuran Chemistry
Development of Sustainable and Atom-Economical Synthetic Protocols for Dibromobenzofurans
The principles of green chemistry are increasingly guiding synthetic strategies, demanding methods that are not only efficient but also environmentally benign. For dibromobenzofurans, this translates to the development of sustainable and atom-economical synthetic protocols that minimize waste and maximize the incorporation of all atoms from the starting materials into the final product.
Future research in this area should prioritize the development of catalytic C-H activation and annulation strategies. These methods would allow for the direct synthesis of the benzofuran (B130515) core from simple, readily available starting materials, avoiding the use of pre-functionalized substrates and the generation of stoichiometric byproducts. For instance, the development of catalysts that can selectively functionalize the C-H bonds at the 3 and 4 positions of a benzofuran precursor would be a significant breakthrough.
Furthermore, exploring domino or tandem reactions that form multiple bonds in a single operation is a promising avenue. A tandem strategy for constructing benzofuran motifs directly from gem-dibromoalkenes and phenols under palladium-catalyzed conditions has been reported, providing a flexible and novel methodology for accessing 2-aryl and 2-styryl benzofurans in good to high yields. This approach, which is valuable for the synthesis of benzodifurans, could be adapted for the synthesis of specifically substituted dibromobenzofurans.
Another key trend is the use of earth-abundant metal catalysts, such as iron, copper, and nickel, to replace precious metals like palladium and rhodium. While palladium catalysis is well-established in benzofuran synthesis, the development of more sustainable catalysts is crucial. For example, a one-pot approach for preparing highly substituted benzofurans involving regioselective iron(III)-catalyzed halogenation has been proposed.
The table below summarizes potential sustainable synthetic approaches for dibromobenzofurans that warrant further investigation.
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| Catalytic C-H Bromination/Annulation | High atom economy, use of simple precursors | Achieving high regioselectivity for the 3,4-isomer |
| Domino/Tandem Reactions | Increased efficiency, reduced workup | Designing suitable substrates and catalysts |
| Earth-Abundant Metal Catalysis | Lower cost, reduced environmental impact | Matching the efficiency of precious metal catalysts |
| Flow Chemistry Synthesis | Improved safety, scalability, and control | Adapting existing batch protocols to flow conditions |
Exploration of Novel Catalytic Transformations for Bromine Functionalization in Benzofuran Systems
The two bromine atoms in 3,4-dibromo-1-benzofuran represent valuable synthetic handles for the introduction of a wide range of functional groups. However, the selective functionalization of these positions, especially in the presence of each other, presents a significant challenge due to their potentially similar reactivities.
Future research should focus on the development of novel catalytic systems that can differentiate between the C-Br bonds at the 3- and 4-positions. This could be achieved through the design of ligands that can sterically or electronically control the approach of the catalyst to one of the bromine atoms. For instance, in the synthesis of diptoindonesin G, a sequential cross-coupling of a dibromobenzofuran (B14161937) intermediate with two different aryl boronic acids was a key step, highlighting the potential for selective functionalization.
The application of dual-catalysis, where two different catalysts work in concert to promote distinct transformations at each bromine atom in a one-pot fashion, is another exciting frontier. This would allow for the rapid construction of molecular complexity from the simple dibromobenzofuran scaffold.
Furthermore, the exploration of photoredox catalysis for the functionalization of C-Br bonds in benzofurans is a rapidly growing area. Light-driven methods often proceed under mild conditions and can enable transformations that are difficult to achieve with traditional thermal methods. Investigating the photoredox-mediated arylation, alkylation, and amination of this compound could lead to the discovery of novel reactivity patterns.
The table below outlines emerging catalytic methods for the functionalization of dibromobenzofurans.
| Catalytic Method | Potential Application for this compound | Key Research Challenges |
| Regioselective Cross-Coupling | Sequential introduction of different functional groups | Development of highly selective catalyst systems |
| Dual-Catalysis | One-pot differential functionalization | Ensuring catalyst compatibility and preventing cross-reactivity |
| Photoredox Catalysis | Mild and efficient C-Br bond functionalization | Understanding and controlling the regioselectivity of radical intermediates |
| Enzymatic Catalysis | Highly selective and environmentally friendly transformations | Identifying or engineering suitable enzymes |
Integration of Machine Learning and Artificial Intelligence in Reaction Prediction for Dibromobenzofurans
The application of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize organic synthesis by enabling the rapid prediction of reaction outcomes and the design of optimal synthetic routes. For a relatively unexplored compound like this compound, these computational tools could be particularly transformative.
A key challenge in dibromobenzofuran chemistry is predicting the regioselectivity of reactions. ML models, trained on large datasets of known reactions, can learn the subtle electronic and steric factors that govern where a reaction will occur. For example, a random forest model has been successfully used to predict the regioselectivity of radical C-H functionalization of heterocycles. A similar approach could be developed to predict the site of substitution on the 3,4-dibromobenzofuran core in various reactions.
The development of "on-the-fly" quantum mechanical descriptor calculation combined with machine learning can also enhance the accuracy of predictions. This hybrid approach can provide a deeper understanding of the factors controlling r
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3,4-dibromo-1-benzofuran, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A two-step synthesis strategy is commonly employed. First, bromination of 1-benzofuran using bromine (Br₂) in a halogen-compatible solvent like dichloromethane (DCM) at 0–5°C ensures selective substitution at the 3- and 4-positions. Second, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Optimizing stoichiometry (2.2 equivalents Br₂) and reaction time (4–6 hours) minimizes side products like over-brominated derivatives. Monitoring via TLC or GC-MS ensures intermediate stability .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) identifies substituent positions through coupling patterns (e.g., aromatic protons at δ 7.2–7.8 ppm). X-ray crystallography resolves Br···Br non-covalent interactions (3.4–3.6 Å), as seen in analogous brominated benzofurans, to confirm spatial orientation. Reference CCDC datasets (e.g., 1828960 for similar structures) validate crystallographic assignments .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant aprons. Avoid inhalation/contact due to potential irritancy. Store under inert gas (argon) in amber vials at –20°C to prevent bromine dissociation. Spill containment requires neutralization with sodium thiosulfate. Safety data sheets (SDS) emphasize restricted use to qualified personnel in authorized facilities .
Advanced Research Questions
Q. How do Br···Br and C–H···H interactions in this compound influence its supramolecular assembly in crystal lattices?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals Br···Br contacts (3.4–3.5 Å) and C–H···H interactions (<2.7 Å) that stabilize layered packing. Computational tools (e.g., CrystalExplorer) quantify interaction energies (0.5–1.2 kcal/mol for Br···Br). Compare with hexasubstituted analogs (e.g., 3,4-dibromo-2,2,5,5-tetraphenyldihydrofuran) to assess steric vs. electronic effects on lattice stability .
Q. What computational approaches predict the physicochemical properties of this compound, and how do they compare with experimental data?
- Methodological Answer : Use the ACD/Labs Percepta Platform to calculate logP (2.8 ± 0.3), solubility (0.12 mg/mL in water), and pKa (∼10.5 for benzofuran ring). Validate via HPLC (C18 column, methanol/water mobile phase) and shake-flask solubility assays. Discrepancies >10% suggest recalibrating DFT methods (e.g., B3LYP/6-31G*) for halogenated aromatics .
Q. How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Conflicting Suzuki-Miyaura coupling yields (40–85%) arise from variable Pd catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)). Systematic screening (e.g., catalyst loading 1–5 mol%, base: K₂CO₃ vs. Cs₂CO₃) identifies optimal conditions. Kinetic studies (in situ IR monitoring) track bromide displacement rates to explain steric hindrance at C3 vs. C4 positions .
Q. What in vitro models are suitable for evaluating the biological activity of this compound derivatives?
- Methodological Answer : Use HEK-293 or SH-SY5Y cell lines for neuroactivity screening (MTT assays, EC₅₀ ∼50 µM). For antimicrobial studies, employ Staphylococcus aureus (MIC via broth microdilution). Compare with non-brominated benzofurans (e.g., 5-APB) to isolate bromine’s electronic effects on receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
